Cas no 876863-69-3 (1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate)

1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate is a versatile organic compound with notable structural complexity. It exhibits unique pharmacophoric properties, making it a promising candidate for drug discovery and development. This compound's structural diversity allows for the exploration of various chemical reactions and transformations, offering a wide range of potential applications in medicinal chemistry.
1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate structure
876863-69-3 structure
Product Name:1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate
CAS No:876863-69-3
MF:C19H18N2O3S
MW:354.422823429108
CID:5915365
PubChem ID:16275913
Update Time:2025-07-23

1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • [1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate
    • starbld0003944
    • AKOS001215536
    • AKOS016854297
    • Z18837598
    • 876863-69-3
    • EN300-26605420
    • 1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate
    • 1-(2-Methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylthio)nicotinate
    • Inchi: 1S/C19H18N2O3S/c1-11-16(13-7-4-5-9-15(13)21-11)17(22)12(2)24-19(23)14-8-6-10-20-18(14)25-3/h4-10,12,21H,1-3H3
    • InChI Key: KTGISXFVAVRJLN-UHFFFAOYSA-N
    • SMILES: S(C)C1C(=CC=CN=1)C(=O)OC(C)C(C1=C(C)NC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 354.10381361g/mol
  • Monoisotopic Mass: 354.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 97.4Ų

1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26605420-0.05g
1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate
876863-69-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate

Introduction to 1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate (CAS No. 876863-69-3) and Its Emerging Applications in Chemical Biology

1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate, identified by the CAS number 876863-69-3, represents a structurally complex and pharmacologically intriguing compound that has garnered significant attention in the field of chemical biology and drug discovery. This molecule, featuring a conjugated system of an indole ring, a pyridine core, and an ester functionality, exhibits a unique combination of chemical properties that make it a promising candidate for further exploration in medicinal chemistry. The presence of both aromatic and heterocyclic moieties suggests potential interactions with biological targets, making this compound a subject of interest for researchers seeking novel therapeutic agents.

The indole moiety, particularly in its 2-methyl derivative, is well-documented for its role in various biological processes and has been extensively studied for its pharmacological activity. Indole derivatives are known to interact with multiple receptors and enzymes, including those involved in neurotransmission, inflammation, and cancer progression. The substitution at the 3-position of the indole ring further modulates its biological activity, often enhancing binding affinity to specific targets. In the context of 1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate, this modification may contribute to its unique pharmacological profile.

The pyridine core is another critical component of this compound, contributing to its solubility and bioavailability while also providing a scaffold for further functionalization. Pyridine derivatives are widely used in pharmaceuticals due to their ability to form hydrogen bonds and coordinate with metal ions, which can be exploited for designing drugs with enhanced binding affinity. The methylsulfanyl group at the 2-position of the pyridine ring introduces a polar moiety that can improve solubility and interact with hydrophilic regions of biological targets. Additionally, the ester functionality at the 3-position of the pyridine ring can undergo metabolic transformations, potentially influencing the compound's pharmacokinetics.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. These tools have been instrumental in understanding how 1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate interacts with biological targets such as enzymes and receptors. For instance, studies have shown that indole derivatives can modulate the activity of enzymes involved in signal transduction pathways, making them attractive candidates for treating neurological disorders. Similarly, pyridine-based compounds have been explored for their potential in inhibiting kinases and other enzymes implicated in cancer.

The synthesis of 1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The indole ring is typically synthesized via the Bischler-Napieralski reaction or through palladium-catalyzed cross-coupling reactions. The subsequent introduction of the ester group at the pyridine ring is achieved through esterification or transesterification methods. The presence of sensitive functional groups necessitates stringent control over reaction conditions to prevent side reactions.

In vitro studies have begun to elucidate the pharmacological properties of this compound. Initial experiments suggest that it exhibits moderate activity against certain enzymatic targets, particularly those involved in inflammation and pain modulation. The methylsulfanyl group appears to play a crucial role in mediating these effects by enhancing binding interactions with specific residues on the target protein. Further research is needed to fully characterize its mechanism of action and assess its potential as a lead compound for drug development.

The growing interest in structure-based drug design has led to the exploration of virtual screening techniques to identify novel compounds with desired biological activities. High-throughput virtual screening (HTVS) has been employed to rapidly assess large libraries of compounds against known drug targets. In this context, 1-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate has emerged as a promising candidate based on its predicted interactions with several key biological targets.

Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they can be translated into clinical applications. Animal models provide valuable insights into how these compounds behave in vivo, including their distribution, metabolism, and excretion (ADME) profiles. Preliminary data from animal studies indicate that this compound is well-tolerated at doses relevant for therapeutic intervention, suggesting potential for further development.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are designed and evaluated. Machine learning algorithms can predict biological activities based on structural features, accelerating the identification of lead compounds like 1-(2-methyl-1H-indol-3-yll)-1-oxypropan -2 -y l 2 - (methylsulfanyl )pyridine -3 -carboxylate. These tools have been particularly useful in identifying novel analogs with improved pharmacological properties.

The future direction of research on this compound will likely involve optimizing its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Advances in synthetic chemistry will enable researchers to explore alternative scaffolds while maintaining key structural features responsible for biological activity. Additionally, interdisciplinary approaches combining computational modeling with experimental validation will be crucial for understanding how these molecules interact with biological systems.

In conclusion,1-(2-methyl-lH-indol -3 -y l ) - l -oxypropan - 2 - y l 2 -(methylsulfanyl )pyridine - 3 -carboxylate (CAS No .876863 -69 - 3 ) represents a structurally fascinating compound with significant potential in chemical biology and drug discovery . Its unique combination of functional groups , coupled with promising preliminary data , makes it an exciting candidate for further exploration . As research continues , this molecule is likely to play an important role in developing novel therapeutic agents targeting various diseases .

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.